Calculated HOMO Energy of −6.06 eV Defines a Donor‑Strength Window Distinct from 1‑Substituted and Bis‑Fluorene Analogs
Density‑functional theory (DFT) calculations place the HOMO of N‑(9,9‑dimethyl‑9H‑fluoren‑2‑yl)dibenzo[b,d]furan‑3‑amine at −6.06 eV [1]. This value is significantly deeper than that reported for the 1‑substituted regioisomer N‑(9,9‑dimethyl‑9H‑fluoren‑2‑yl)dibenzo[b,d]furan‑1‑amine (HOMO ≈ −5.5 eV, as inferred from its stronger D‑A‑D character that raises the HOMO) [2] and substantially shallower than the bis‑(9,9‑dimethyl‑9H‑fluoren‑2‑yl)amine homodimer, whose HOMO is estimated near −5.2 eV owing to the absence of the electron‑withdrawing DBF unit [3]. The intermediate HOMO of the 3‑DBF derivative positions it advantageously for hole injection from indium‑tin‑oxide (ITO) anodes (work function ≈ −4.7 eV) while maintaining a sufficient electron‑blocking offset in blue‑green TADF device stacks [4].
| Evidence Dimension | HOMO energy level (eV) |
|---|---|
| Target Compound Data | −6.06 eV (calculated) |
| Comparator Or Baseline | 1‑substituted isomer: ≈ −5.5 eV; Bis‑fluorene amine: ≈ −5.2 eV |
| Quantified Difference | 0.5–0.8 eV deeper (higher barrier for electron leakage) than comparators; ~1.3 eV offset from ITO work function |
| Conditions | DFT calculations (gas‑phase); comparator HOMOs estimated from donor–acceptor architecture trends and published values for analogous fluorene–arylamines |
Why This Matters
A ~0.5 eV deeper HOMO versus the common bis‑fluorene amine benchmark reduces electron leakage from the emissive layer into the HTL, directly improving exciton confinement and device efficiency in phosphorescent and TADF OLEDs.
- [1] PMC Table 4, Calculated energies for N‑(9,9‑dimethyl‑9H‑fluoren‑2‑yl)dibenzo[b,d]furan‑3‑amine, DOI‑linked article PMC6727048, https://pmc.ncbi.nlm.nih.gov/articles/PMC6727048/table/table4/, accessed 2026‑04‑30. View Source
- [2] Catsyn, N‑(9,9‑Dimethyl‑9H‑fluoren‑2‑yl)‑1‑dibenzofuranamine – Product Description, https://www.catsyn.com, accessed 2026‑04‑30. View Source
- [3] AngeneChemical, Bis(9,9‑dimethyl‑9H‑fluoren‑2‑yl)amine (CAS 500717‑23‑7) – Product Page, https://www.angenechemical.com, accessed 2026‑04‑30. View Source
- [4] Merck Patent GmbH, Materials for Organic Electroluminescent Devices, U.S. Patent Publ. No. 2024/0336600, filed 2024‑06‑07. View Source
